(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of a bromine, chlorine, and methyl group attached to a phenyl ring, along with a furan ring and a propenamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloro-2-methylphenylamine and 2-furylacrylic acid.
Condensation Reaction: The primary step involves a condensation reaction between the amine group of 4-bromo-3-chloro-2-methylphenylamine and the carboxyl group of 2-furylacrylic acid, forming the amide bond.
Reaction Conditions: This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Halogen atoms (bromine and chlorine) in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-PYRIDYL)-2-PROPENAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
(E)-N-(4-BROMO-3-CHLORO-2-METHYLPHENYL)-3-(2-FURYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-bromo-3-chloro-2-methylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-9-12(6-5-11(15)14(9)16)17-13(18)7-4-10-3-2-8-19-10/h2-8H,1H3,(H,17,18)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBACJYAZCVWXBF-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)Br)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.